molecular formula C20H22N2O2S2 B15203263 4,4'-Dibutyl-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione

4,4'-Dibutyl-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione

Cat. No.: B15203263
M. Wt: 386.5 g/mol
InChI Key: ZBEGHEXRFZBCPI-FOCLMDBBSA-N
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Description

4,4’-Dibutyl-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione: is an organic compound that belongs to the class of dithieno[3,2-b:2’,3’-d]pyrrole derivatives. These compounds are known for their excellent π-conjugation across fused thiophene rings, making them significant in the field of organic electronics and photovoltaics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dibutyl-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione typically involves the following steps:

    Formation of the Core Structure: The core structure of dithieno[3,2-b:2’,3’-d]pyrrole is synthesized through a series of cyclization reactions involving thiophene derivatives.

    Introduction of Butyl Groups: The butyl groups are introduced via alkylation reactions using butyl halides under basic conditions.

    Oxidation: The final step involves the oxidation of the pyrrole ring to form the dione structure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the dione structure back to its corresponding diol.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene rings are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reagents like bromine and chlorine are commonly used for substitution reactions.

Major Products:

Scientific Research Applications

Chemistry:

    Organic Electronics: The compound is used as a hole transport material in organic photovoltaic cells due to its excellent π-conjugation and charge transport properties.

    Conducting Polymers: It is incorporated into conducting polymers to enhance their electrical conductivity.

Biology and Medicine:

    Biosensors: The compound is explored for use in biosensors due to its ability to interact with biological molecules and transduce signals.

    Drug Delivery: Research is ongoing to investigate its potential in drug delivery systems due to its unique structural properties.

Industry:

Mechanism of Action

Molecular Targets and Pathways: The compound exerts its effects primarily through its interaction with electronic materials. Its π-conjugated system allows for efficient charge transport, making it an excellent hole transport material. The molecular targets include the active layers in photovoltaic cells and other electronic devices.

Pathways Involved:

Comparison with Similar Compounds

  • 4,4’-Dibutyl-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione
  • 4,4’-Dibutyl-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-diol
  • 4,4’-Dibutyl-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dithione

Uniqueness: The uniqueness of 4,4’-Dibutyl-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione lies in its specific structural configuration, which provides optimal π-conjugation and charge transport properties. This makes it superior in applications such as organic photovoltaics and electronic devices compared to its similar compounds .

Properties

Molecular Formula

C20H22N2O2S2

Molecular Weight

386.5 g/mol

IUPAC Name

(6E)-4-butyl-6-(4-butyl-5-oxothieno[3,2-b]pyrrol-6-ylidene)thieno[3,2-b]pyrrol-5-one

InChI

InChI=1S/C20H22N2O2S2/c1-3-5-9-21-13-7-11-25-17(13)15(19(21)23)16-18-14(8-12-26-18)22(20(16)24)10-6-4-2/h7-8,11-12H,3-6,9-10H2,1-2H3/b16-15+

InChI Key

ZBEGHEXRFZBCPI-FOCLMDBBSA-N

Isomeric SMILES

CCCCN1C2=C(/C(=C\3/C4=C(C=CS4)N(C3=O)CCCC)/C1=O)SC=C2

Canonical SMILES

CCCCN1C2=C(C(=C3C4=C(C=CS4)N(C3=O)CCCC)C1=O)SC=C2

Origin of Product

United States

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